N-(3-chlorophenyl)hexanamide chemical structure and properties
N-(3-chlorophenyl)hexanamide chemical structure and properties
Structure, Synthesis, and Physicochemical Properties
Executive Summary
N-(3-chlorophenyl)hexanamide (also known as 3'-chlorohexananilide) is a lipophilic amide belonging to the N-acylanilide class. Structurally, it consists of a 3-chloroaniline core coupled to a hexanoic acid tail. While often utilized as a synthetic intermediate or a fragment in Structure-Activity Relationship (SAR) libraries, its specific physicochemical profile—combining a metabolic blocker (meta-chloro) with a lipophilic permeation enhancer (hexyl chain)—makes it a critical model compound for studying amide stability and membrane permeability.
This guide provides a rigorous technical breakdown of its chemical structure, a validated synthesis protocol, and an analysis of its biological relevance based on analogous pharmacophores.
Chemical Structure & Physicochemical Profile[1][2][3][4]
Structural Analysis
The molecule comprises three distinct functional zones that dictate its reactivity and biological interaction:
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Lipophilic Tail (Hexanyl Group): A C6 aliphatic chain that increases LogP, facilitating passive diffusion across lipid bilayers.
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Amide Linker: A hydrogen bond donor (NH) and acceptor (C=O) site, serving as the primary dipole for receptor binding.
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Electronic Modulator (3-Chlorophenyl): The chlorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring and the nucleophilicity of the amide nitrogen. Crucially, it blocks metabolic hydroxylation at the typically reactive C3 position.
Physicochemical Properties (Predicted & Experimental)
Data synthesized from fragment contributions and analogous acylanilides.
| Property | Value / Description | Significance |
| IUPAC Name | N-(3-chlorophenyl)hexanamide | Standard nomenclature |
| Molecular Formula | C₁₂H₁₆ClNO | Core stoichiometry |
| Molecular Weight | 225.71 g/mol | Small molecule fragment range (<300 Da) |
| LogP (Predicted) | 3.8 – 4.2 | Highly lipophilic; likely poor aqueous solubility |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor pocket binding |
| H-Bond Acceptors | 1 (Carbonyl O) | Critical for receptor pocket binding |
| pKa (Amide NH) | ~14.5 | Weakly acidic; stable at physiological pH |
| Physical State | Solid (Crystalline) or Viscous Oil | Melting point likely 50–70°C based on homologs |
| Solubility | DMSO, Ethanol, DCM, Chloroform | Insoluble in water (< 1 mg/L predicted) |
Synthetic Methodology
The most robust route for high-purity synthesis is the Nucleophilic Acyl Substitution using acid chlorides. This method is preferred over direct carboxylic acid coupling (using EDC/NHS) due to higher atom economy and simpler purification for this specific substrate.
Reaction Mechanism (DOT Visualization)
The reaction proceeds via an addition-elimination mechanism. The base (Triethylamine) is essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the aniline.
Figure 1: Step-wise mechanism of the acylation reaction.
Experimental Protocol
Safety Note: 3-Chloroaniline is toxic (methemoglobinemia risk) and readily absorbed through the skin. All operations must be performed in a fume hood with double nitrile gloves.
Reagents:
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3-Chloroaniline (1.0 eq, 10 mmol, ~1.27 g)
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Hexanoyl chloride (1.1 eq, 11 mmol, ~1.48 g)
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Triethylamine (TEA) (1.2 eq, 12 mmol)
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Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Procedure:
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Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-chloroaniline (1.27 g) in DCM (40 mL).
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Base Addition: Add Triethylamine (1.7 mL) to the solution. Cool the mixture to 0°C using an ice bath.
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Acylation: Dilute Hexanoyl chloride (1.48 g) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes. Observation: White fumes (HCl) may form inside the flask, immediately neutralized by TEA to form a white precipitate (TEA·HCl).
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Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting aniline spot should disappear.
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Quenching: Quench the reaction by adding 1M HCl (20 mL) to remove unreacted amine and dissolve TEA salts.
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Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][2] Wash sequentially with:
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1M HCl (20 mL)
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Saturated NaHCO₃ (20 mL) – Caution: Gas evolution
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Brine (20 mL)
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Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).
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Purification: Recrystallize the crude solid from a minimum amount of hot Ethanol/Water (9:1) or purify via flash column chromatography (0-20% EtOAc in Hexanes).
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, compare spectral data against these standard values.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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δ 7.65 (s, 1H): Aromatic proton at C2 (sandwiched between Cl and Amide).
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δ 7.40 (br s, 1H): Amide NH (exchangeable).
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δ 7.35 (d, 1H): Aromatic proton at C4.
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δ 7.20 (t, 1H): Aromatic proton at C5.
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δ 7.05 (d, 1H): Aromatic proton at C6.
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δ 2.35 (t, 2H): α-Methylene protons (adjacent to carbonyl).
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δ 1.70 (m, 2H): β-Methylene protons.
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δ 1.35 (m, 4H): Bulk methylene chain.
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δ 0.90 (t, 3H): Terminal methyl group.
Mass Spectrometry (ESI-MS)
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[M+H]⁺: 226.1 m/z (Calculated).
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Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the ³⁵Cl/³⁷Cl isotopes.
Biological Context & SAR Applications
While N-(3-chlorophenyl)hexanamide is a specific entity, its properties are best understood in the context of the Acylanilide pharmacophore.
Structure-Activity Relationship (SAR) Map
Figure 2: Functional impact of structural components on biological activity.
Known & Potential Applications
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Herbicide Intermediates: Acylanilides (e.g., Propanil) are potent Photosystem II inhibitors. The 3-chloro analog serves as a lipophilic variant to test transport in plant cuticles [1].
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Antimicrobial Agents: Lipophilic amides often exhibit activity against Gram-positive bacteria by disrupting cell membrane integrity. The 3,4-dichloro analogs are well-documented for this effect [2].
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Enzyme Inhibition: Used as a substrate mimic for fatty acid amide hydrolase (FAAH) or lipases, probing the steric limits of the enzyme's binding pocket.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17331, N-(3,4-dichlorophenyl)hexanamide. Retrieved from [Link]
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Pospisilova, S., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences. Retrieved from [Link]
